REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[CH:4]=[C:5]([F:12])[C:6]([S:10][CH3:11])=[C:7]([F:9])[CH:8]=1.[Br-:13].[Li+].CC(C)=O.[Br-].[Na+]>O>[Br:13][CH2:2][C:3]1[CH:4]=[C:5]([F:12])[C:6]([S:10][CH3:11])=[C:7]([F:9])[CH:8]=1 |f:1.2,4.5|
|
Name
|
5-(chloromethyl)-1,3-difluoro-2-(methylthio)benzene
|
Quantity
|
21.3 g
|
Type
|
reactant
|
Smiles
|
ClCC=1C=C(C(=C(C1)F)SC)F
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Li+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Li+]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 hours
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (1×200 mL, 2×50 mL)
|
Type
|
CUSTOM
|
Details
|
The combined extracts were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in acetone (200 mL)
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 42 hours
|
Duration
|
42 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (1×150 mL, 1×50 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with dilute sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The 5-(bromomethyl)-1,3-difluoro-2-(methylthio)benzene was purified
|
Name
|
|
Type
|
|
Smiles
|
BrCC=1C=C(C(=C(C1)F)SC)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |